3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile

Stable Isotope Synthesis LC-MS/MS Internal Standard Verapamil Pharmacokinetics

The compound 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile (CAS 27339-25-9), also known as 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-oxopentanenitrile, is a specialized organic nitrile classified primarily as a Verapamil-related impurity (Verapamil Impurity and a key synthetic intermediate for stable-labeled metabolites. It belongs to the phenylalkylamine class, sharing a core structural motif with the calcium channel blocker Verapamil, but it features a distinct terminal aldehyde moiety and lacks the tertiary amine side chain critical for L-type calcium channel pharmacology.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 27339-25-9
Cat. No. B1622790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile
CAS27339-25-9
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)C(CCC=O)(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C16H21NO3/c1-12(2)16(11-17,8-5-9-18)13-6-7-14(19-3)15(10-13)20-4/h6-7,9-10,12H,5,8H2,1-4H3
InChIKeyWANYSCJGLCSVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

27339-25-9 | 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile Sourcing Guide


The compound 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile (CAS 27339-25-9), also known as 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-oxopentanenitrile, is a specialized organic nitrile classified primarily as a Verapamil-related impurity (Verapamil Impurity 20) and a key synthetic intermediate for stable-labeled metabolites [1]. It belongs to the phenylalkylamine class, sharing a core structural motif with the calcium channel blocker Verapamil, but it features a distinct terminal aldehyde moiety and lacks the tertiary amine side chain critical for L-type calcium channel pharmacology. This structural dichotomy defines its unique utility in analytical quality control and pharmacokinetic research rather than direct therapeutic application. Its molecular formula is C16H21NO3, with a molecular weight of 275.34 g/mol .

Why Generic Verapamil Impurities Cannot Substitute for 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile


Generic substitution fails for 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile because its core utility is not derived from a broadly shared pharmacological target, but from its specific dual-role identity as both a regulatory-defined Verapamil Impurity 20 standard and a critical precursor for stable-isotope-labeled Norverapamil-d7 [1][2]. Unlike other Verapamil impurities such as Impurity C (a calcium channel blocker and P-gp inhibitor) or Impurity F (an N-demethylated metabolite), this compound possesses a terminal oxo-group that enables a distinct synthetic pathway for deuterium incorporation, making it the sole gateway to its labeled counterpart. An analyst requiring a labeled internal standard for Verapamil metabolite quantification cannot interchange this compound with a non-carbonitrile or differently functionalized analog, as only this specific structure provides the synthetic handle for the subsequent reductive amination step that installs the labeled secondary amine [2]. The quantitative evidence below details this structural and functional differentiation.

Quantitative Differentiation Evidence for CAS 27339-25-9 vs. In-Class Verapamil Impurities


Synthetic Utility: Exclusive Intermediate for Deuterated Norverapamil-d7 Internal Standard

The compound's strongest differentiator is its use as the exclusive unlabeled precursor for synthesizing the stable-isotope-labeled internal standard 2-(3,4-Dimethoxyphenyl)-2-isopropyl-d7-5-oxopentanenitrile (Norverapamil-d7 intermediate). This role is structurally unique; no other Verapamil impurity can serve as a direct precursor for this specific deuterated standard. Quantitative comparison of molecular weight shows a shift from 275.34 g/mol for the unlabeled species to 282.39 g/mol for the deuterated product (enrichment: C16H14D7NO3), a mass difference of 7.05 Da critical for its function as a chromatographically co-eluting, mass-distinguished internal standard [1]. For reference, Verapamil Impurity F (CAS 34245-14-2), possessing a methylamino group, has a mass of 290.4 g/mol and cannot be converted into this specific labeled metabolite analog.

Stable Isotope Synthesis LC-MS/MS Internal Standard Verapamil Pharmacokinetics

Regulatory Identity: Pharmacopeial Impurity Standard with ISO 17034 Certification

As a designated Verapamil Impurity 20 reference standard, the compound is supplied with regulatory-grade documentation that generic research chemicals lack. One manufacturer provides it in >95% HPLC purity, with a specification tested under an ISO 17034 accredited quality system, including structural conformation reports (NMR, MS, HPLC, IR, UV) and stability data supporting a 3-year shelf life at 2-8°C [1][2]. In contrast, other Verapamil impurities from non-accredited suppliers, such as Impurity B or Impurity F, are frequently offered at 95%+ HPLC purity without ISO 17034 certification, meaning end-users must independently verify their purity and identity, increasing analytical burden [3].

Pharmaceutical Quality Control Reference Standard Certification Regulatory Compliance

Chromatographic Selectivity: Key Reference Standard for Verapamil Impurity HPLC Method Development

This compound is essential for developing and validating stability-indicating HPLC methods for Verapamil hydrochloride. A published stability-indicating method quantified Verapamil and over 13 impurities with high precision (1.0% RSD for impurities) and accuracy (mean recovery 102.5%); such methods require well-characterized individual impurity standards like Verapamil Impurity 20 to establish system suitability, linearity (0.4–4.8 µg/mL range), and specificity [1]. Without this specific compound, an analytical laboratory cannot confidently identify or quantify this impurity peak in forced degradation studies, potentially missing a critical degradation product.

HPLC Method Validation Pharmaceutical Analysis Impurity Profiling

Application Scenarios for Procuring CAS 27339-25-9: From DMPK Research to Pharmaceutical QC


Synthesis of a Deuterated Internal Standard for Verapamil LC-MS/MS Bioanalysis

A DMPK research group developing an LC-MS/MS method for quantifying plasma Verapamil and its metabolites should use 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile as the core starting material for synthesizing the Norverapamil-d7 internal standard. This is the only route to a labeled metabolite analog, which is essential for correcting matrix effects and ensuring quantitative accuracy [1]. The terminal aldehyde functionality in this compound is critical; substitute impurities lacking this group (e.g., Verapamil Impurity F) cannot be converted into the required d7-labeled standard. The resulting 7.05 Da mass shift effectively separates the internal standard signal from the analyte, enabling accurate quantification in complex biological matrices [1].

Regulatory-Ready Impurity Profiling in Abbreviated New Drug Applications (ANDAs)

Pharmaceutical companies compiling an ANDA for a generic Verapamil tablet must demonstrate control of all specified impurities, including the Verapamil Impurity 20 marker. Procuring this compound as an ISO 17034 certified reference standard provides an immediate, submission-ready analytical package that eliminates the need for secondary purity verification, saving analytical development time [2]. The certified standard ensures the impurity peak is correctly identified and quantified in the HPLC method validated according to regulatory guidelines [3], reducing the risk of deficiency letters that often cite inadequate impurity characterization.

Method Development and System Suitability Testing in Pharmaceutical QC

A quality control laboratory establishing a new HPLC method for Verapamil hydrochloride must include 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile as a specific impurity standard for system suitability. By using this compound, the analyst can replicate the validated chromatographic conditions from Moreira et al. (2020), which achieved a linearity range of 0.4–4.8 µg/mL and accuracy of 102.5% recovery for impurities [3]. Omitting this specific impurity would result in an incomplete impurity separation check, failing to meet International Council for Harmonisation (ICH) Q2(R1) method validation requirements for specificity.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-2-methyl-6-oxohexane-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.